molecular formula C23H27N3O4 B11287373 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11287373
M. Wt: 409.5 g/mol
InChI Key: KONMBKYHNPVJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the phenyl and propoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and propylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl and propoxyphenyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenyl-3-propan-2-ylimidazolidin-4-yl)-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C23H27N3O4/c1-4-14-30-19-12-10-17(11-13-19)24-21(27)15-20-22(28)26(18-8-6-5-7-9-18)23(29)25(20)16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,24,27)

InChI Key

KONMBKYHNPVJNJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.